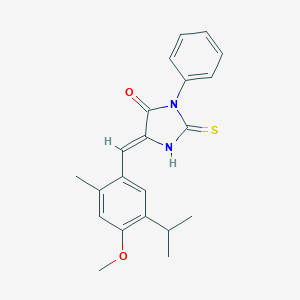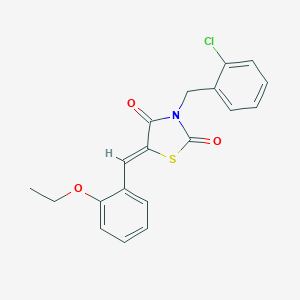![molecular formula C20H17BrN2O4S B300985 Ethyl 4-{[5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B300985.png)
Ethyl 4-{[5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the thiazolidine-2,4-dione class of compounds, which are known to exhibit a wide range of biological activities. In
Mechanism of Action
The mechanism of action of Ethyl 4-{[5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is not fully understood. However, it is believed to act through various pathways, including the inhibition of pro-inflammatory cytokines, the activation of antioxidant enzymes, and the modulation of glucose and lipid metabolism. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Biochemical and Physiological Effects:
Ethyl 4-{[5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and insulin resistance in animal models of diabetes and obesity. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, it has been shown to improve cognitive function and protect against neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 4-{[5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate in lab experiments include its well-established synthesis method, high purity, and wide range of biological activities. However, its limitations include its potential toxicity at high doses and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of Ethyl 4-{[5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate. These include further studies on its mechanism of action, potential side effects, and optimal dosing. In addition, there is a need for studies on its potential use in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease. Furthermore, the development of novel analogs of Ethyl 4-{[5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate may lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Synthesis Methods
The synthesis of Ethyl 4-{[5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-amino-3-methyl-4-thiazolidinone in the presence of ethyl cyanoacetate. The reaction is carried out in refluxing ethanol for several hours, followed by purification to obtain the final product. This synthesis method has been optimized to yield high purity and yield of Ethyl 4-{[5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate.
Scientific Research Applications
Ethyl 4-{[5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of diabetes, obesity, and other metabolic disorders.
properties
Product Name |
Ethyl 4-{[5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate |
|---|---|
Molecular Formula |
C20H17BrN2O4S |
Molecular Weight |
461.3 g/mol |
IUPAC Name |
ethyl 4-[[(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C20H17BrN2O4S/c1-3-27-19(26)12-4-7-15(8-5-12)22-20-23(2)18(25)17(28-20)11-13-10-14(21)6-9-16(13)24/h4-11,24H,3H2,1-2H3/b17-11-,22-20? |
InChI Key |
VKROUOVGDWVKDL-GNYMFXGWSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=C(C=CC(=C3)Br)O)/S2)C |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=C(C=CC(=C3)Br)O)S2)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=C(C=CC(=C3)Br)O)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-{(Z)-[1-(4-ethoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B300903.png)
![5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300905.png)


![3-Methyl-5-(4-methylbenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B300912.png)
![3-(4-Ethoxyphenyl)-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B300913.png)
![4-({4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B300914.png)
![5-{4-[(2-Fluorobenzyl)oxy]-3-methoxybenzylidene}-3-isobutyl-1,3-thiazolidine-2,4-dione](/img/structure/B300915.png)
![{4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromo-2-methoxyphenoxy}acetic acid](/img/structure/B300916.png)

![5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300919.png)

![(2E,5Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B300921.png)
